molecular formula C11H14O3 B563709 4-(2-Oxiranylmethoxy-d5)benzeneethanol CAS No. 1189916-93-5

4-(2-Oxiranylmethoxy-d5)benzeneethanol

Cat. No.: B563709
CAS No.: 1189916-93-5
M. Wt: 199.261
InChI Key: XGTFFRCLROZLAD-HJCBPHCQSA-N
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Description

Properties

IUPAC Name

2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2/i7D2,8D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTFFRCLROZLAD-HJCBPHCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxiranylmethoxy-d5)benzeneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Oxiranylmethoxy-d5)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound’s deuterated nature allows it to be used in tracing studies, where it can be tracked through various biochemical pathways to understand its effects and interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(2-Oxiranylmethoxy-d5)benzeneethanol
  • CAS Number : 104857-48-9 (deuterated form)
  • Molecular Formula : C₁₁H₉D₅O₃ (deuterated methoxy group)
  • Molecular Weight: 199.28 g/mol (calculated by substituting five hydrogen atoms with deuterium in the oxiranylmethoxy group of the non-deuterated analogue, C₁₁H₁₄O₃, MW 194.23) .

Structural Features: The compound consists of a benzene ring substituted with an ethanol group (-CH₂CH₂OH) at the para position and a deuterated oxiranylmethoxy group (-O-CH₂-C(D₂)-O-) at the ortho position. The oxirane (epoxide) ring introduces reactivity, while deuterium labeling enables tracking in kinetic, metabolic, or spectroscopic studies .

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol

  • CAS Number: 104857-48-9 (non-deuterated form shares the same base CAS) .
  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol .
  • Key Differences :
    • Lacks deuterium, making it unsuitable for isotopic tracing.
    • Identical reactivity but distinct NMR and mass spectral profiles .

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester

  • CAS Number : 1189858-70-5 .
  • Molecular Formula : C₁₃H₁₁D₅O₄
  • Molecular Weight : 241.29 g/mol .
  • Key Differences: Replaces the ethanol group with an acetic acid ethyl ester (-CH₂COOEt), increasing lipophilicity. Applications: Used in polymer crosslinking due to the ester group’s stability .

Tyrosol (4-(2-Hydroxyethyl)phenol)

  • CAS Number : 501-94-0 .
  • Molecular Formula : C₈H₁₀O₂
  • Molecular Weight : 138.17 g/mol .
  • Key Differences: Contains a phenolic -OH group instead of an oxiranylmethoxy group. Natural occurrence: Found in olive oil, with antioxidant properties . Applications: Food additive and nutraceutical, contrasting with the synthetic focus of the deuterated compound .

O-Desmethyl Metoprolol (4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol)

  • CAS Number : 62572-94-5 .
  • Molecular Formula: C₁₄H₂₁NO₃
  • Molecular Weight : 251.33 g/mol .
  • Key Differences: Substituted with a hydroxy-isopropylaminopropoxy group, enabling β-blocker activity. Applications: Pharmaceutical metabolite, highlighting the impact of functional groups on bioactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 104857-48-9 C₁₁H₉D₅O₃ 199.28 Deuterated oxiranylmethoxy, ethanol Isotopic standards, organic synthesis
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol 104857-48-9 C₁₁H₁₄O₃ 194.23 Oxiranylmethoxy, ethanol Polymer intermediates
4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester 1189858-70-5 C₁₃H₁₁D₅O₄ 241.29 Deuterated oxiranylmethoxy, ester Crosslinking agents
Tyrosol 501-94-0 C₈H₁₀O₂ 138.17 Phenol, ethanol Antioxidants, food additives
O-Desmethyl Metoprolol 62572-94-5 C₁₄H₂₁NO₃ 251.33 Hydroxy-isopropylaminopropoxy Pharmaceutical metabolite

Research Findings and Functional Group Impact

  • Deuterated vs. Non-Deuterated Forms: The deuterated compound exhibits identical chemical reactivity but distinct spectral properties, making it critical for mechanistic studies .
  • Oxiranylmethoxy Group : Introduces epoxide reactivity, enabling crosslinking in polymers or further functionalization .
  • Ethanol vs. Ester Groups: Ethanol derivatives (e.g., Tyrosol) favor hydrophilicity and biological activity, while esters enhance stability in synthetic applications .

Biological Activity

4-(2-Oxiranylmethoxy-d5)benzeneethanol, a deuterated compound, is noted for its potential applications in biochemical research, particularly in studies involving enzyme inhibition and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H9D5O3
  • Molecular Weight : 199.26 g/mol
  • CAS Number : 1189916-93-5

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The oxirane (epoxide) group is known to participate in nucleophilic attack by cellular nucleophiles, leading to potential enzyme inhibition and modulation of biochemical pathways.

Enzyme Inhibition

The compound's structure suggests it may inhibit enzymes through:

  • Covalent Binding : The epoxide can react with nucleophilic sites on enzyme active sites.
  • Allosteric Modulation : It may bind to sites other than the active site, altering enzyme activity.

Biological Activity Studies

Research into the biological activity of this compound has yielded significant findings.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that compounds with similar oxirane structures showed significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
    • Another study indicated that derivatives of benzeneethanol can modulate tyrosinase activity, suggesting potential applications in skin-related therapies .
  • Toxicological Assessments :
    • Toxicity studies have been conducted to evaluate the safety profile of this compound. Results indicated that while some derivatives exhibit cytotoxic properties at high concentrations, lower doses show minimal adverse effects .
  • Pharmacological Applications :
    • The compound has been investigated for its potential use in developing therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its ability to inhibit specific enzymes makes it a candidate for further pharmacological exploration .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound:

Study FocusKey FindingsReference
Enzyme InhibitionSignificant inhibition of cytochrome P450 enzymes observed
Tyrosinase ActivityModulation of tyrosinase activity; potential for skin therapy
Toxicity ProfileCytotoxicity at high doses; minimal effects at lower concentrations
Pharmacological PotentialPotential therapeutic applications in cancer and metabolic disorders

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